Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate

Description

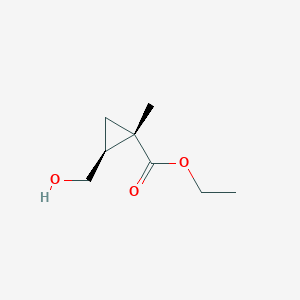

Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by its stereospecific (1S,2S) configuration and functional groups: a hydroxymethyl (-CH2OH) substituent at position 2, a methyl (-CH3) group at position 1, and an ethyl ester (-COOEt) at the carboxylate position. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3/t6-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNIDLJZVHSBLF-SVRRBLITSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(C[C@@H]1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464926-59-7 | |

| Record name | ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a chiral organic compound notable for its unique cyclopropane structure and potential biological activities. This article explores its biological properties, synthesis, and applications based on various research findings.

Structural Information

- Molecular Formula : CHO

- SMILES : CCOC(=O)[C@]1(C[C@@H]1CO)C

- InChIKey : NPNIDLJZVHSBLF-SVRRBLITSA-N

Synthesis Methods

This compound can be synthesized through several methods, often involving the cyclopropanation of suitable precursors followed by esterification. The following table summarizes some synthetic routes:

| Synthesis Method | Description |

|---|---|

| Cyclopropanation | Involves the reaction of alkenes with diazo compounds to form cyclopropanes. |

| Esterification | The reaction of carboxylic acids with alcohols in the presence of an acid catalyst. |

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in agriculture and medicine. Key findings include:

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness as a fungicide and insecticide has been noted, making it a candidate for agricultural applications .

- Pharmacological Activities : Research suggests potential pharmacological effects, including anti-inflammatory and analgesic properties. These effects may be attributed to its unique structural features that interact with biological targets .

Case Study 1: Agricultural Applications

A study conducted by Sirhan et al. (2020) evaluated the efficacy of this compound as a natural pesticide. Results showed significant reductions in pest populations when applied to crops, suggesting its viability as an eco-friendly alternative to synthetic pesticides.

Case Study 2: Medicinal Uses

Research published in the Journal of Natural Products explored the anti-inflammatory effects of this compound in vitro. The study demonstrated that it reduced pro-inflammatory cytokine production in human cell lines, indicating its potential for therapeutic use in inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl cyclopropanecarboxylate | Similar structure but lacks hydroxymethyl group | Limited antimicrobial activity |

| Methyl 2-methylcyclopropane-1-carboxylate | Different substituents | Not extensively studied for biological activity |

Comparison with Similar Compounds

Table 1: Structural Features of Ethyl (1S,2S)-2-(Hydroxymethyl)-1-Methylcyclopropane-1-Carboxylate and Analogues

| Compound Name | Substituents | Stereochemistry | CAS Number | Molecular Formula |

|---|---|---|---|---|

| This compound | -CH2OH (C2), -CH3 (C1), -COOEt | (1S,2S) | Not explicitly listed | Likely C9H16O3 (estimated) |

| Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | -CH2OH (C2), -COOEt | Racemic | 15224-11-0 | C7H12O3 |

| Ethyl (1S,2S)-1,2-bis(hydroxymethyl)cyclopropane-1-carboxylate | -CH2OH (C1 and C2), -COOEt | (1S,2S) | 1427158-39-1 | C8H14O4 |

| Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate | -CH2CH2OH (C2), -COOMe | (1S,2R) | 2165933-01-5 | C7H12O3 |

| (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate | -NH2 (C1), -CH2CH3 (C2), -COOMe | (1S,2R) | 138457-95-1 | C7H13NO2 |

Key Observations :

- Substituent Effects: The target compound’s hydroxymethyl and methyl groups balance hydrophilicity and steric bulk, contrasting with analogues like the bis-hydroxymethyl derivative (higher polarity) or the amino-substituted compound (enhanced nucleophilicity) .

- Stereochemistry : The (1S,2S) configuration distinguishes it from diastereomers like the (1S,2R)-configured methyl 2-(2-hydroxyethyl) derivative , which may exhibit divergent biological activity or crystallization behavior.

Key Observations :

- The target compound’s synthesis may parallel methods used for related cyclopropanes, such as stereocontrolled alkylation or cyclization (e.g., Pd-catalyzed reactions in ) .

- Sulfonamide coupling () and trifluoroacetylation () demonstrate the versatility of cyclopropane carboxylates in derivatization .

Physical and Spectral Properties

Table 3: Comparative Physical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.